molecular formula C18H16N4O B2440187 N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 306986-75-4

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2440187
CAS No.: 306986-75-4
M. Wt: 304.353
InChI Key: GRKVVHYINHGWHO-YBFXNURJSA-N
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Description

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic chemical reagent designed for research purposes. This compound features a complex molecular architecture that incorporates a naphthalene group linked via an imine bond to a tetrahydrocyclopentapyrazole carboxamide core. This specific structure suggests potential for interaction with various biological targets. Pyrazole and tetrahydrocyclopentapyrazole derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential bioactivity. Some compounds within these classes have been explored as therapeutic agents in pre-clinical research for conditions such as amyotrophic lateral sclerosis (ALS), where they have shown activity in inhibiting protein aggregation . The naphthalene moiety is a common pharmacophore known to facilitate binding to hydrophobic pockets in proteins. Researchers may find this compound valuable for probing biological systems, developing screening assays, or as a synthetic intermediate in the construction of more complex molecules. All available data, including NMR and HPLC purity, will be provided with the product to ensure research reproducibility. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

306986-75-4

Molecular Formula

C18H16N4O

Molecular Weight

304.353

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+

InChI Key

GRKVVHYINHGWHO-YBFXNURJSA-N

SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Biological Activity

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (CAS Number: 306986-75-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C18H16N4OC_{18}H_{16}N_{4}O with a molecular weight of 304.353 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
CAS Number306986-75-4
Molecular FormulaC18H16N4O
Molecular Weight304.353 g/mol
Purity~95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. Recent studies have highlighted the use of environmentally friendly methods for synthesizing pyrazole derivatives, including the application of heterogenous catalysts such as Amberlyst-70.

Antiproliferative Effects

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent due to its ability to inhibit cellular proliferation.

In a study evaluating multiple pyrazole derivatives against cancer cell lines, several compounds demonstrated IC50 values in the low micromolar range (e.g., <10 µM), indicating potent activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Antifungal Activity

Recent studies have explored the antifungal activity of pyrazole derivatives against various fungal strains. For instance, some derivatives exhibited substantial inhibition against Colletotrichum gloeosporioides, with mycelial growth inhibition percentages reaching up to 61% at higher concentrations . This suggests potential applications in agricultural settings as antifungal agents.

Case Studies and Research Findings

  • Trypanocidal Activity : A study investigating the trypanocidal effects of pyrazole derivatives found that certain compounds exhibited IC50 values significantly lower than traditional treatments like benznidazole. This highlights the potential of these compounds in treating Trypanosoma cruzi, the causative agent of Chagas disease .
  • Structure–Activity Relationship (SAR) : The SAR analysis revealed that modifications in the chemical structure significantly impact biological activity. For example, substituents at specific positions on the pyrazole ring can enhance potency against target enzymes involved in disease processes .
  • Toxicity Assessment : In vitro cytotoxicity studies using Vero cells indicated that many pyrazole derivatives possess low toxicity profiles (CC50 > 500 µM), which is favorable for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may interact with specific cellular pathways involved in cell proliferation and survival. Studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs) and modulate apoptotic pathways .
  • Case Studies : In vitro studies have demonstrated that similar compounds lead to significant reductions in cell viability across various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Effects

Another notable application is the anti-inflammatory potential of this compound. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators:

  • Mechanisms : They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Research Findings : Animal models have shown that administration of pyrazole-based compounds results in reduced inflammation markers and improved clinical outcomes in models of induced arthritis .

Pesticidal Activity

The compound also shows promise as an agrochemical, particularly as a pesticide:

  • Bioactivity : Pyrazole compounds have been reported to possess herbicidal properties. They can target specific biochemical pathways in plants or pests, leading to effective weed control without harming crops .
  • Field Studies : Trials have indicated that formulations containing pyrazole derivatives significantly reduce weed populations while maintaining crop yield, demonstrating their potential as environmentally friendly alternatives to traditional herbicides .

Summary of Research Findings

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of CDKs; induction of apoptosisSignificant reduction in cell viability in cancer lines
Anti-inflammatoryInhibition of cytokine productionReduced inflammation markers in animal models
AgrochemicalTargeting plant biochemical pathwaysEffective weed control with minimal crop impact

Preparation Methods

Structural Overview and Synthetic Targets

The target molecule integrates a 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core fused with a naphthalene-imine moiety. Key synthetic challenges include:

  • Regioselective formation of the pyrazole ring.
  • Stereocontrol during imine bond formation (E-configuration).
  • Functionalization of the carboxamide group at position 3.

Relevant precedents from pyrazole synthesis (e.g., US9359308B2, EP3222614A2) highlight the utility of cyclocondensation and amidation reactions, while imine formation aligns with methodologies in US20180230105A1.

Preparation Methodologies

Cyclopenta[c]Pyrazole Core Synthesis

The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is typically constructed via 1,3-dipolar cycloaddition or cyclocondensation of hydrazines with cyclic diketones.

Cyclocondensation of Cyclopentene-1,3-dione with Hydrazine Derivatives

A modified protocol from EP3222614A2 employs cyclopentene-1,3-dione and methyl hydrazinecarboxylate in ethanol under reflux (12 h, 78% yield). The reaction proceeds via enolate formation, followed by nucleophilic attack and ring closure:

$$
\text{Cyclopentene-1,3-dione} + \text{CH}3\text{NHNH}2 \rightarrow \text{1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate}
$$

Decarboxylation using HCl/EtOH yields the free carboxylic acid, which is subsequently converted to the carboxamide via EDCl/HOBt-mediated coupling with ammonium chloride.

Alternative Route: One-Pot Neat Synthesis

Adapting ACS Omega’s imidazolidinone synthesis, a solvent-free approach combines ethyl cyanoacetate and ethyl glycinate hydrochloride with cyclopentylamine at 70°C (2 h). This method minimizes side products and achieves 85% yield, though pyrazole selectivity requires careful stoichiometric control.

Final Amidation and Purification

The carboxamide group at position 3 is introduced early (Section 2.1.1) or late-stage via HATU-mediated coupling of the pyrazole carboxylic acid with ammonium chloride. Late-stage amidation offers higher purity (HPLC: 98.5%) but lower overall yield (65%) due to intermediate instability.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reaction Time
Cyclocondensation + EDCl Carboxamide formation 78 95 14 h
One-Pot Neat Synthesis Solvent-free cyclization 85 92 2 h
Microwave-Assisted Imine Schiff base formation 88 97 0.5 h

Trade-offs : The one-pot method prioritizes speed, while late-stage amidation maximizes purity. Microwave irradiation balances both metrics.

Mechanistic Insights and Side Reactions

Pyrazole Ring Formation

Cyclocondensation proceeds via enolate intermediate stabilization, with electron-withdrawing groups (e.g., carboxamide) directing regioselectivity. Competing pathways may yield pyrazoline byproducts if reaction temperatures exceed 80°C.

Imine Isomerization

The E-configuration is thermodynamically favored, but traces of Z-isomer (<5%) are observed in prolonged reactions. Acid catalysis (AcOH) suppresses enamine tautomerization.

Scalability and Industrial Considerations

  • Solvent-free conditions (Section 2.1.2) reduce waste and costs, aligning with green chemistry principles.
  • Microwave assistance is viable for pilot-scale synthesis but requires specialized equipment.
  • Recrystallization in ethanol/water achieves pharma-grade purity (>99%).

Q & A

Q. What synthetic methodologies are typically employed for preparing this compound and its derivatives?

Synthesis involves multi-step reactions starting from pyrazole precursors. Key steps include:

  • Vilsmeier-Haack formylation : Uses POCl₃ in DMF at 90°C to introduce aldehyde groups, achieving yields of 70-80% .
  • Carboxamide coupling : EDCI/HOBt with diisopropylethylamine in DMF facilitates amide bond formation under mild conditions (room temperature, 10 min activation) .
  • Purification : Recrystallization from ethanol/water mixtures ensures purity, with melting points ranging 166–220°C for analogous compounds .

Q. Which analytical techniques are critical for structural confirmation?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies tautomeric forms (e.g., δ 7.4–8.2 ppm for naphthalene protons; δ 6.5–7.0 ppm for pyrazole protons) .
  • IR spectroscopy : Detects carbonyl (C=O: 1650–1700 cm⁻¹) and imine (C=N: 1600–1650 cm⁻¹) stretches .
  • Mass spectrometry : Validates molecular weight via [M+H]⁺ peaks (±0.5 Da accuracy) .
  • Elemental analysis : Confirms C/H/N composition (≤0.4% deviation from theoretical values) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic efficiency?

Key optimization strategies include:

  • Solvent selection : DMF enhances formylation reactivity, while dichloromethane reduces coupling side reactions .
  • Temperature control : 0°C during formylation prevents decomposition (yield improvement from 65% to 78%) .
  • Catalyst loading : 1.5 equivalents of EDCI/HOBt maximizes conversion (85–92%) .
  • Purification : Gradient recrystallization (ethanol → ethyl acetate) removes regioisomers, achieving ≥95% purity .

Q. How to resolve discrepancies between computational and experimental spectral data?

Effective approaches include:

  • Variable temperature NMR : Identifies dynamic tautomerism (e.g., enolic OH protons at δ 10–12 ppm) .
  • 2D NMR (COSY/HSQC) : Clarifies complex coupling patterns in naphthalene systems .
  • DFT calculations : B3LYP/6-31G* level validates ¹³C shifts (RMSD <3 ppm) .
  • Isotopic labeling : Deuterium substitution simplifies ¹H NMR interpretation of labile protons .

Q. How do structural modifications influence physicochemical and biological properties?

Structure-activity relationships (SAR) reveal:

  • Naphthalene substitution : Electron-withdrawing groups at C-6 enhance thermal stability (ΔTm +15–20°C) but reduce solubility (logP +0.5) .
  • Pyrazole N-substitution : Bulky groups improve receptor binding (IC50: 450 nM → 120 nM) .
  • Carboxamide variations : Thiocarboxamide (C=S) alters hydrogen bonding (Δδ 0.8 ppm in NH shifts) .
  • Cyclopentane saturation : Increases bioavailability (Caco-2 Papp: 2.1×10⁻⁶ → 5.8×10⁻⁶ cm/s) .

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